molecular formula C27H42BrNO B15173081 1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium

1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium

Cat. No.: B15173081
M. Wt: 476.5 g/mol
InChI Key: FECVABMYWNCYPV-UHFFFAOYSA-M
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Description

1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure comprises a pyridinium core substituted with a butyl chain linked to a phenoxy group, which is further substituted with two 1,1-dimethyl-propyl groups.

Preparation Methods

The synthesis of 1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,4-bis-(1,1-dimethyl-propyl)phenol through alkylation reactions.

    Attachment of the Butyl Chain: The phenoxy intermediate is then reacted with a butyl halide under basic conditions to form the butyl-substituted phenoxy compound.

    Pyridinium Formation: The final step involves the quaternization of 2,3-dimethylpyridine with the butyl-substituted phenoxy compound, typically using a strong base or an alkylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen, forming various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium exerts its effects involves interactions with specific molecular targets. The compound can interact with cellular membranes, proteins, and enzymes, leading to alterations in cellular functions. Its phenoxy and pyridinium moieties play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium can be compared with similar compounds such as:

    2,4-Bis-(1,1-dimethyl-propyl)phenol: A precursor in its synthesis, known for its antioxidant properties.

    2,3-Dimethylpyridine: The pyridinium core of the compound, used in various organic syntheses.

    1,4-Bis-(1,1-dimethyl-propyl)-benzene: A structurally related compound with different substitution patterns.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H42BrNO

Molecular Weight

476.5 g/mol

IUPAC Name

1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-2,3-dimethylpyridin-1-ium;bromide

InChI

InChI=1S/C27H42NO.BrH/c1-9-26(5,6)23-15-16-25(24(20-23)27(7,8)10-2)29-19-12-11-17-28-18-13-14-21(3)22(28)4;/h13-16,18,20H,9-12,17,19H2,1-8H3;1H/q+1;/p-1

InChI Key

FECVABMYWNCYPV-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2C)C)C(C)(C)CC.[Br-]

Origin of Product

United States

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